molecular formula C31H31NO4 B11141033 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11141033
M. Wt: 481.6 g/mol
InChI Key: AFNGIQRNZACZSV-OHYPFYFLSA-N
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Description

“3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including a hydroxy group, a benzofuran moiety, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

  • Formation of the benzofuran moiety through cyclization reactions.
  • Introduction of the pyrrolone ring via condensation reactions.
  • Functionalization of the hydroxy group and other substituents through selective reactions.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and recrystallization.
  • Scale-up processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: Various substituents can be introduced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

  • Oxidation products such as ketones or aldehydes.
  • Reduction products such as alcohols.
  • Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Used as intermediates in the synthesis of more complex molecules.
  • Studied for their unique reactivity and stability.

Biology

  • Potential applications in drug discovery and development.
  • Investigated for their biological activity and interactions with biomolecules.

Medicine

  • Explored as potential therapeutic agents for various diseases.
  • Studied for their pharmacokinetic and pharmacodynamic properties.

Industry

  • Utilized in the development of new materials with specific properties.
  • Applied in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of such compounds often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to:

  • Inhibition or activation of enzymatic activity.
  • Modulation of receptor signaling pathways.
  • Alteration of cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • Compounds with similar structural motifs, such as other benzofuran derivatives or pyrrolone-containing molecules.
  • Molecules with comparable functional groups and reactivity.

Uniqueness

  • The specific combination of functional groups and structural features in “3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one” may confer unique chemical properties and potential applications that distinguish it from other compounds.

Properties

Molecular Formula

C31H31NO4

Molecular Weight

481.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H31NO4/c1-19(2)22-9-11-23(12-10-22)28-27(29(33)24-13-14-26-25(18-24)17-20(3)36-26)30(34)31(35)32(28)16-15-21-7-5-4-6-8-21/h4-14,18-20,28,33H,15-17H2,1-3H3/b29-27-

InChI Key

AFNGIQRNZACZSV-OHYPFYFLSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C(C)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C(C)C)O

Origin of Product

United States

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